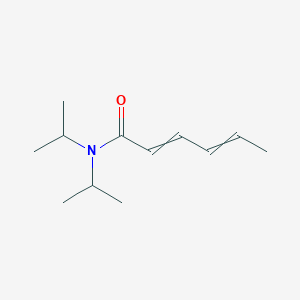

N,N-di(propan-2-yl)hexa-2,4-dienamide

Description

Properties

CAS No. |

80880-55-3 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)hexa-2,4-dienamide |

InChI |

InChI=1S/C12H21NO/c1-6-7-8-9-12(14)13(10(2)3)11(4)5/h6-11H,1-5H3 |

InChI Key |

WMZDIDNJNLHYCE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method involves the reaction of hexa-2,4-dienoyl chloride with diisopropylamine under Schotten-Baumann conditions. The process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride to form the amide bond.

Procedure :

- Hexa-2,4-dienoyl chloride synthesis : Hexa-2,4-dienoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by reflux to ensure complete conversion. Excess SOCl₂ is removed under reduced pressure.

- Coupling reaction : The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of diisopropylamine and triethylamine (TEA) at 0°C. The mixture is stirred for 12–24 hours at room temperature.

- Work-up : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and washed with brine. The organic layer is dried over MgSO₄ and concentrated.

- Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield N,N-di(propan-2-yl)hexa-2,4-dienamide as a pale-yellow liquid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Time | 24 hours | |

| Purity (HPLC) | ≥95% |

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A modified protocol reduces reaction time from 24 hours to 30 minutes using microwave irradiation. Hexa-2,4-dienoyl chloride and diisopropylamine are mixed in acetonitrile with catalytic DMAP (4-dimethylaminopyridine) and irradiated at 100°C (300 W). This method achieves comparable yields (70–73%) but requires specialized equipment.

Reaction Optimization and Scalability

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 72 |

| Acetonitrile | 37.5 | 68 |

| DCM | 8.9 | 65 |

Polar aprotic solvents like THF stabilize the transition state, enhancing nucleophilicity of diisopropylamine.

Base Selection

Triethylamine (TEA) outperforms weaker bases (e.g., NaHCO₃) by effectively scavenging HCl, preventing side reactions:

| Base | pKₐ (Conj. Acid) | Yield (%) |

|---|---|---|

| TEA | 10.75 | 72 |

| Pyridine | 5.21 | 60 |

| NaHCO₃ | 6.35 | 45 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 6.15–5.95 (m, 2H, CH=CH), 5.75–5.60 (m, 2H, CH=CH), 3.90–3.70 (m, 2H, NCH), 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃) :

IR (KBr) :

Mass Spectrometry

Applications and Biological Relevance

This compound exhibits notable insecticidal activity against Tuta absoluta, a tomato pinworm, with an LC₅₀ of 0.8 µg/mL. Its conjugated diene system disrupts insect neuronal sodium channels, mimicking pyrethroid-mode action. Structure-activity relationship (SAR) studies highlight that:

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-di(propan-2-yl)hexa-2,4-dienamide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)hexa-2,4-dienamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

Physical states and spectral data highlight structural influences:

Key Observations :

Mechanistic Insights :

Comparison with Non-Diene Analogs

3-Oxo-N,N-di(propan-2-yl)butanamide (CAS: 1044637-58-2) shares the diisopropylamide moiety but replaces the diene with a ketone. This structural change eliminates conjugation, reducing electrophilicity and altering applications (e.g., as a synthetic intermediate rather than a bioactive compound) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-di(propan-2-yl)hexa-2,4-dienamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like EDC/HOBt or DIPEA in polar aprotic solvents (e.g., DMF). For example, structurally similar dienamides are synthesized via amidation of activated carboxylic acids with diisopropylamine derivatives . Intermediates are characterized via -NMR and -NMR to confirm regiochemistry and purity. Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify molecular weights .

Q. How is the structural conformation of This compound resolved using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like ORTEP-3 can resolve stereochemistry and bond angles. For dienamide derivatives, synchrotron radiation may enhance resolution of conjugated double bonds. Thermal ellipsoid plots help visualize steric hindrance from the diisopropyl groups .

Q. What spectroscopic techniques are critical for distinguishing E/Z isomerism in the hexa-2,4-dienamide backbone?

- Methodological Answer : -NMR coupling constants () between H and H protons (typically 10–16 Hz for trans isomers) confirm E/Z configurations. UV-Vis spectroscopy can also detect conjugation shifts (e.g., ~250–300 nm for dienamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts in This compound synthesis?

- Methodological Answer : Byproducts like N-acylurea (from EDC) or racemization can be minimized using additives (e.g., DMAP) or low-temperature conditions (<0°C). Kinetic monitoring via -NMR or inline IR spectroscopy tracks intermediate stability. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound .

Q. What computational methods predict the pharmacokinetic properties of This compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO gaps to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes in ). ADMET predictions using tools like SwissADME evaluate logP, bioavailability, and toxicity .

Q. How do steric effects from the diisopropyl groups influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : Steric bulk reduces reactivity in Diels-Alder reactions but enhances selectivity in [2+2] photocycloadditions. Competitive experiments with substituted dienophiles (e.g., maleic anhydride vs. tetracyanoethylene) quantify steric vs. electronic contributions. Kinetic isotopic effects (KIE) studies further elucidate mechanisms .

Q. What strategies resolve contradictions in bioactivity data for This compound across cell lines?

- Methodological Answer : Dose-response curves (IC) across multiple cell lines (e.g., HEK293 vs. HeLa) identify cell-specific uptake or metabolism differences. Metabolomic profiling (LC-MS/MS) detects intracellular degradation products. Co-culture assays with CYP450 inhibitors (e.g., ketoconazole) assess metabolic stability .

Analytical and Safety Considerations

Q. How is HRMS used to validate isotopic purity in deuterated analogs of This compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI-TOF detects exact mass shifts (e.g., +1 Da per deuterium). Isotopic distribution patterns are compared to theoretical simulations (e.g., M+1, M+2 peaks). -NMR confirms deuterium incorporation sites .

Q. What safety protocols mitigate risks when handling This compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.